molecular formula C6H9NO2 B034545 3,4-dimethoxy-1H-pyrrole CAS No. 105935-07-7

3,4-dimethoxy-1H-pyrrole

Cat. No.: B034545
CAS No.: 105935-07-7
M. Wt: 127.14 g/mol
InChI Key: QTTXPSXLMFARIT-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-1H-pyrrole is a heterocyclic organic compound with the molecular formula C₆H₉NO₂ It is characterized by a pyrrole ring substituted with two methoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethoxy-1H-pyrrole can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with primary amines in the presence of a catalytic amount of iron (III) chloride . This method is operationally simple and provides good yields under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield different substituted pyrroles.

    Substitution: Electrophilic substitution reactions are common, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrrole-2,5-diones, while substitution reactions can yield various alkyl or acyl pyrroles.

Scientific Research Applications

3,4-Dimethoxy-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-1H-pyrrole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: The parent compound of 3,4-dimethoxy-1H-pyrrole, which lacks the methoxy substituents.

    3,4-Dimethylpyrrole: Similar in structure but with methyl groups instead of methoxy groups.

    2,5-Dimethoxypyrrole: Another derivative with methoxy groups at different positions.

Uniqueness

This compound is unique due to the presence of methoxy groups at the 3 and 4 positions, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility and alter its interaction with biological targets compared to other pyrrole derivatives .

Properties

IUPAC Name

3,4-dimethoxy-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-8-5-3-7-4-6(5)9-2/h3-4,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTXPSXLMFARIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456454
Record name 3,4-DIMETHOXYPYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105935-07-7
Record name 3,4-DIMETHOXYPYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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